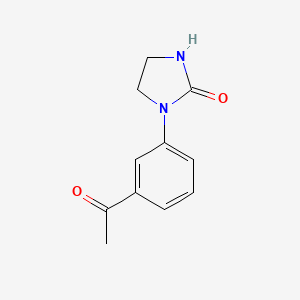

1-(3-Acetylphenyl)imidazolidin-2-one

Overview

Description

1-(3-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound that belongs to a class of imidazolidine derivatives. It has a CAS Number of 1012040-98-0 and a molecular weight of 204.23 . It is commonly known as API or Alpidem.

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research. A recent review summarizes the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis

The molecular formula of 1-(3-Acetylphenyl)imidazolidin-2-one is C11H12N2O2. The InChI code is 1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) .Chemical Reactions Analysis

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .Scientific Research Applications

Pharmaceutical Development

Imidazolidin-2-ones are a significant class of compounds in pharmaceuticals due to their presence in many biologically active molecules. “1-(3-Acetylphenyl)imidazolidin-2-one” can serve as a precursor or an intermediate in the synthesis of drugs that target various diseases. Its structural motif is common in molecules with therapeutic potential, including antiviral, antibacterial, and anti-inflammatory agents .

Catalysis

This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals. It can enhance the efficiency of reactions such as carbonylation, diamination, and hydroamination. The presence of the acetylphenyl group may influence the catalytic activity, potentially leading to more sustainable and environmentally friendly chemical processes .

Material Science

In material science, “1-(3-Acetylphenyl)imidazolidin-2-one” could be used in the development of functional materials. Its incorporation into polymers or coatings could impart unique properties like thermal stability or chemical resistance, which are valuable in creating advanced materials for various applications .

Agrochemical Research

The structural framework of imidazolidin-2-ones is also found in agrochemicals. As such, “1-(3-Acetylphenyl)imidazolidin-2-one” might be utilized in the synthesis of new pesticides or herbicides. Its modification could lead to compounds with specific action against pests or weeds, contributing to more effective crop protection strategies .

Chiral Auxiliary Development

Chiral auxiliaries are crucial in asymmetric synthesis, and “1-(3-Acetylphenyl)imidazolidin-2-one” can be used to induce chirality in synthetic organic chemistry. It can help in the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy .

Environmental Chemistry

The compound’s potential use in capturing and utilizing carbon dioxide makes it relevant in environmental chemistry. It could be involved in the development of methods for CO2 sequestration, helping to mitigate the effects of greenhouse gases on global warming .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFFTBDDWBVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Acetylphenyl)imidazolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)